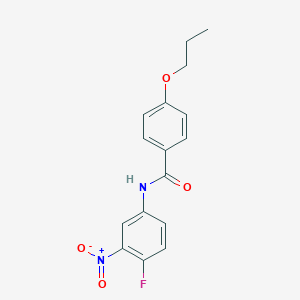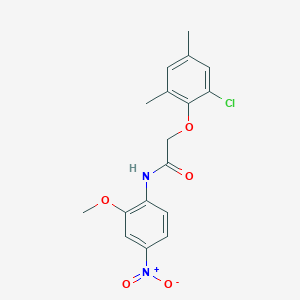
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound is commonly referred to as "NTPB" and has been the subject of numerous studies to investigate its synthesis, mechanism of action, and physiological effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyrazoline derivatives have been studied for their potential as corrosion inhibitors, particularly for mild steel in acidic media. Experimental and theoretical approaches, including potentiodynamic polarization, electrochemical impedance spectroscopy, and computational methods like Density Functional Theory (DFT) and molecular dynamic simulations, have demonstrated the high inhibition efficiency of these compounds. They are known to adsorb on the metal surface following the Langmuir adsorption isotherm and exhibit mixed-type inhibition behavior, protecting the metal from corrosion in industrial applications (Lgaz et al., 2018).
Antimicrobial Activity
Another significant application of pyrazoline derivatives is in the field of antimicrobial agents. These compounds have been synthesized and evaluated for their antibacterial and antifungal activities against various microorganisms. Studies have shown that certain pyrazoline derivatives exhibit promising antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Naik et al., 2013).
Material Science
In material science, pyrazoline derivatives have been explored for their applications in enhancing the corrosion resistance of metals, particularly in environments where metals are exposed to corrosive agents. These studies often involve investigating the molecular mechanisms of corrosion inhibition at the metal surface and assessing the efficiency of these compounds in various corrosive environments (Lgaz et al., 2020).
Propiedades
IUPAC Name |
4-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKYYERUSYLGRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylonitrile](/img/structure/B410760.png)
![2-{4-Nitrophenyl}-2-oxoethyl [1,1'-biphenyl]-2-carboxylate](/img/structure/B410761.png)
![2-[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]-3-{4-nitrophenyl}acrylonitrile](/img/structure/B410762.png)
![3-{3-Nitrophenyl}-2-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B410766.png)

![2-[4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylonitrile](/img/structure/B410768.png)


![Dimethyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B410778.png)

![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-4-nitro-benzamide](/img/structure/B410780.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-4-chloro-3-nitro-benzamide](/img/structure/B410781.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B410782.png)
![4-ethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B410783.png)